

# In vivo administration and dosage of VPC-18005

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VPC-18005 |           |
| Cat. No.:            | B611713   | Get Quote |

# **Application Notes and Protocols for VPC-18005**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration, dosage, and relevant experimental protocols for **VPC-18005**, a small molecule inhibitor of the ERG transcription factor.

### **Mechanism of Action**

**VPC-18005** is a rationally designed small molecule antagonist that directly targets the DNA-binding ETS domain of the ERG protein.[1][2][3][4] In approximately 50% of prostate cancers, a chromosomal translocation leads to the fusion of the TMPRSS2 gene with the ERG gene, resulting in the aberrant overexpression of the ERG oncoprotein.[4] ERG plays a critical role in driving prostate cancer development, progression, and metastasis by regulating the transcription of genes involved in cell migration, invasion, and epithelial-to-mesenchymal transition (EMT).[1][2]

**VPC-18005** functions by sterically blocking the interaction between the ERG-ETS domain and its target DNA sequences.[4] This disruption of ERG-DNA binding inhibits the transcriptional activity of ERG, leading to the downregulation of its target genes, such as SOX9, which is implicated in cancer cell invasion.[1][2][5] By inhibiting the ERG signaling pathway, **VPC-18005** effectively reduces the migration, invasion, and metastatic potential of ERG-expressing cancer cells.[1][2][5]





Click to download full resolution via product page

Caption: Mechanism of action of **VPC-18005** in inhibiting the ERG signaling pathway.



# **Quantitative Data Summary**

The following tables summarize the key quantitative data for **VPC-18005** from in vitro and in vivo studies.

Table 1: In Vitro Potency of VPC-18005

| Cell Line | Assay                             | IC <sub>50</sub> (μΜ) | Reference(s) |
|-----------|-----------------------------------|-----------------------|--------------|
| PNT1B-ERG | pETS-luciferase reporter activity | 3                     | [2][5][6]    |
| VCaP      | pETS-luciferase reporter activity | 6                     | [2][5][6]    |
| PNT1B-ERG | Migration and<br>Invasion Assay   | 5                     | [5][6]       |

Table 2: In Vivo Dosage and Administration of VPC-18005

| Animal<br>Model | Administrat<br>ion Route   | Dosage/Co<br>ncentration            | Duration       | Outcome                | Reference(s |
|-----------------|----------------------------|-------------------------------------|----------------|------------------------|-------------|
| Zebrafish       | In water                   | 1 μM and 10<br>μM                   | 5 days (daily) | Reduced<br>metastasis  | [5][6]      |
| Mouse           | Oral gavage<br>(projected) | Up to 500<br>mg/kg (single<br>dose) | Single Dose    | No general<br>toxicity | [1][2]      |
| Mouse           | Oral gavage<br>(projected) | 150 mg/kg<br>(BID)                  | 4 weeks        | No general<br>toxicity | [1][2]      |

# **Experimental Protocols**

Detailed methodologies for key experiments involving VPC-18005 are provided below.

# **Zebrafish Xenograft Model for Metastasis**



This protocol is used to assess the in vivo efficacy of **VPC-18005** in inhibiting cancer cell metastasis.



### Click to download full resolution via product page

Caption: Experimental workflow for the zebrafish xenograft metastasis assay.

### Methodology:

- Cell Preparation: Culture and label ERG-expressing prostate cancer cells (e.g., PNT1B-ERG) with a fluorescent marker.
- Microinjection: Inject the fluorescently labeled cells into the yolk sac of zebrafish embryos at 2 days post-fertilization.[1][2]
- Compound Administration: Following injection, transfer the embryos to fresh water containing the desired concentration of VPC-18005 (e.g., 1 μM or 10 μM) or a vehicle control (e.g., DMSO).[5]
- Daily Treatment: Replace the treatment water daily for 5 days.
- Metastasis Assessment: After 5 days, anesthetize the zebrafish larvae and image them using fluorescence microscopy to visualize the dissemination of cancer cells from the yolk sac to the rest of the body.[1][2]
- Data Analysis: Quantify the extent of metastasis by counting the number of fish with disseminated cells or by measuring the area of fluorescence outside the injection site.

## In Vitro Cell Migration and Invasion Assay



This protocol utilizes a real-time cell analysis system to measure the effect of **VPC-18005** on cancer cell migration and invasion.

### Methodology:

- Cell Seeding: Seed ERG-expressing cells (e.g., PNT1B-ERG) and control cells in the upper chamber of a specialized microelectronic sensor-containing plate (e.g., CIM-Plate 16).[1][2]
   [5]
- Compound Treatment: After allowing the cells to settle and begin migrating (typically 24 hours), add VPC-18005 (e.g., 5 μM) or a vehicle control to the upper chamber.[5]
- Real-Time Monitoring: Continuously monitor cell migration through the porous membrane separating the upper and lower chambers using the real-time cell analysis system. The system measures changes in electrical impedance as cells move onto the sensors on the underside of the membrane.[5]
- Data Analysis: The system software generates a "cell index" value, which is proportional to the number of migrated cells. Plot the normalized cell index over time to compare the migratory capacity of treated versus untreated cells.[5] For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

# **ERG-ETS Domain: DNA Binding Inhibition Assay (EMSA)**

The Electrophoretic Mobility Shift Assay (EMSA) provides direct evidence of **VPC-18005**'s ability to disrupt the ERG-DNA interaction.

#### Methodology:

- Probe Labeling: Synthesize and label a double-stranded DNA oligonucleotide containing a consensus ERG binding site with a fluorescent dye.
- Binding Reaction: Incubate recombinant ERG-ETS domain protein with the fluorescently labeled DNA probe in a binding buffer.
- Compound Addition: To test for inhibition, add increasing concentrations of VPC-18005 to the binding reaction.[1][5]



- Electrophoresis: Separate the protein-DNA complexes from the free DNA probe on a nondenaturing polyacrylamide gel.
- Visualization: Visualize the DNA bands using a fluorescence imager. A decrease in the
  intensity of the shifted band (protein-DNA complex) in the presence of VPC-18005 indicates
  inhibition of binding.[1][5]

Disclaimer: This document is intended for research purposes only. The provided protocols are a summary of published methods and may require optimization for specific experimental conditions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of small molecules targeting the DNA-binding ETS domain of ERG in prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In vivo administration and dosage of VPC-18005].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b611713#in-vivo-administration-and-dosage-of-vpc-18005]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com